N-benzyloxolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyloxolane-3-sulfonamide: is an organosulfur compound that features a sulfonamide functional group attached to an oxolane ring with a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyloxolane-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available thiols and amines. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-benzyloxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines and thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-benzyloxolane-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyloxolane-3-sulfonamide involves its interaction with biological targets, primarily through the inhibition of enzymes involved in folic acid synthesis. The sulfonamide group mimics p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme and disrupting folic acid production . This inhibition leads to the bacteriostatic effect observed in antimicrobial applications.
Comparison with Similar Compounds
Sulfamethoxazole: A commonly used sulfonamide antibiotic with a similar mechanism of action.
Sulfasalazine: Another sulfonamide drug used to treat inflammatory bowel disease.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: N-benzyloxolane-3-sulfonamide is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides
Properties
CAS No. |
2680531-98-8 |
---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.